4-Bromo-8-methylquinoline
Overview
Description
4-Bromo-8-methylquinoline is a heterocyclic organic compound with the molecular formula C10H8BrN . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods such as the Vilsmeier-Haack reaction, Friedlander synthesis, and the Skraup reaction. These methods involve the condensation of a substituted aniline with a carbonyl compound followed by cyclization to form the quinoline ring.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 222.08 .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, have been synthesized using various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . It has a high GI absorption and is BBB permeant . It is soluble in water .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Quinoline Derivatives : The Knorr synthesis involves the formation of 6-bromo-quinolin-2(1H)-one, a compound related to 4-Bromo-8-methylquinoline. This process is critical in the synthesis of quinoline derivatives used in infectious disease research (Wlodarczyk et al., 2011).
Metal Complex Formation : 8-Methylquinoline, a related compound, reacts with metal(II) chlorides and bromides to form complexes. These have been studied for their structural properties, such as their crystallization and magnetic susceptibility (Edwards et al., 2011).
Photolabile Protecting Group
- Photolabile Protecting Group for Carboxylic Acids : A derivative of 8-bromoquinoline has been developed as a new photolabile protecting group. This compound shows greater efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological research (Fedoryak & Dore, 2002).
Antimicrobial Applications
- Antimicrobial Activities : Quinoline analogues, including 8-methylquinoline, have been investigated for their antimicrobial properties. This research aims to develop natural preservatives against foodborne bacteria (Kim et al., 2014).
Antiangiogenic Effects
- Antiangiogenic Effects in Cancer Research : Certain bromoquinolin-4(1H)-ones have shown antiangiogenic effects. These compounds inhibit endothelial cell proliferation and reduce the levels of proangiogenic factors, indicating their potential in cancer therapy (Mabeta et al., 2009).
Biological Evaluation Studies
- Biological Evaluation of Metal Complexes : Metal complexes of certain bromoquinoline derivatives have been synthesized and characterized. These complexes show promising antibacterial, antifungal, and antioxidant activities, highlighting their potential in pharmaceutical applications (Siddappa & Mayana, 2014).
Cytotoxic Studies
- Cytotoxic Studies of Metal Complexes : Complexes derived from 8-hydroxyquinoline and its halogenated derivatives have been studied for their in vitro cytotoxicity. These studies are crucial for developing new therapeutic agents, especially in cancer treatment (Kotian et al., 2021).
Safety and Hazards
Mechanism of Action
- Quinolines, in general, have been investigated for their interactions with various proteins, enzymes, and receptors. These interactions can influence cellular processes, signaling pathways, and disease states .
- Further studies are needed to elucidate the specific interactions and downstream effects of 4-Bromo-8-methylquinoline .
- Detailed pharmacokinetic studies are necessary to understand these properties for this compound .
Target of Action
- likely interacts with specific molecular targets within cells. However, precise information about its primary targets remains limited in the available literature.
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
- How well the compound is absorbed after administration (e.g., oral, intravenous, or topical). Its distribution within tissues and organs. Enzymatic breakdown (e.g., via cytochrome P450 enzymes) and formation of metabolites. Elimination from the body (renal, hepatic, or other routes). The fraction of the administered dose that reaches systemic circulation.
Result of Action
Action Environment
Scientists continue to explore its potential therapeutic applications and safety profiles . 🌟
Biochemical Analysis
Biochemical Properties
4-Bromo-8-methylquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . These interactions are crucial as they can affect the metabolism of other compounds and drugs within the body. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and potential drug-drug interactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It binds to the active sites of cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in decreased metabolism of substrates that are normally processed by these enzymes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . The compound can undergo hydroxylation and other phase I metabolic reactions, leading to the formation of various metabolites. These metabolites can further participate in phase II reactions, such as conjugation with glucuronic acid or sulfate, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and can cross the blood-brain barrier . This distribution pattern suggests that this compound can exert its effects on both peripheral and central tissues. Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, potentially influencing its pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The compound’s localization to these organelles is likely facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Properties
IUPAC Name |
4-bromo-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGLXERCZWXTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653676 | |
Record name | 4-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-68-0 | |
Record name | 4-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.